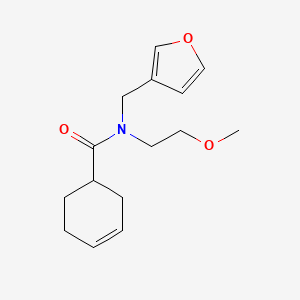

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a chemical entity that can be associated with the family of furan derivatives. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related furan compounds have been explored, which can provide insights into the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of furan derivatives typically involves the formation of furfurylamines and their subsequent reactions. In the first paper, spiro-lactams and polysubstituted pyrroles were synthesized by reacting furfurylamines with ynones, followed by an oxidative cyclization mediated by ceric ammonium nitrate . This method demonstrates the potential for creating complex structures from furan-based starting materials, which could be applicable to the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is often determined using techniques such as IR spectrum, 1H NMR, and X-ray crystallography. The second paper provides an example of this, where the crystal structure of a furan derivative was elucidated, showing it crystallizes in the orthorhombic space group with specific unit cell parameters . This suggests that similar analytical techniques could be employed to determine the molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including oxidative cyclization as mentioned in the first paper . The dearomatizing oxidation likely proceeds via a free-radical pathway, which is a significant reaction mechanism that could be relevant to the chemical reactions of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide. Understanding the reactivity of the furan ring and its substituents is crucial for predicting the compound's behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. Intermolecular hydrogen bonding interactions, as observed in the crystal structure of the compound studied in the second paper, can affect the compound's melting point, solubility, and stability . These properties are essential for the practical application of the compound in various fields, including drug development and materials science. The analysis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide would likely focus on similar properties to determine its suitability for specific applications.

Wissenschaftliche Forschungsanwendungen

Applications in Fungal Inhibition and Furan Derivatives

Substituted furanilides and furamides, including compounds structurally related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, show significant activity against Basidiomycetes, a type of fungi. These compounds, specifically designed to target fungal pathogens, hold promise for agricultural applications, potentially serving as mercury-free seed dressings or in combination with other fungicides for enhanced control of fungal diseases (Pommer & Zeeh, 1977).

Synthesis and Reactivity

The reactivity and synthesis of furan derivatives, including N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide analogs, have been explored for their potential applications in organic chemistry. For instance, studies on the intermolecular photoaddition reaction of arenecarbothioamides with 2-methoxyfuran have demonstrated the ability to synthesize arene-fused aminobenzoates, highlighting the utility of furan derivatives as building blocks in photoinduced benzannulation (Oda, Sakai, & Machida, 1997).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, incorporating structural elements similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, have been evaluated for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, exhibit potent in vitro and in vivo antitumor effects, suggesting their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).

Cyclometallation Studies

The cyclometallation reactions of N,N-dimethyl-furan-2(and 3)-carboselenoamide with metals such as palladium(II), rhodium(III), and ruthenium(II) have been investigated, showing the formation of complexes that may have applications in catalysis and material science. These studies provide insights into the coordination chemistry of furan derivatives, opening pathways for new material synthesis (Nonoyama & Nonoyama, 1991).

Antibacterial Activity

Research into the antibacterial properties of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines, which share a structural motif with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, has demonstrated promising results against a variety of bacterial strains. These studies suggest potential applications in the development of new antibacterial agents (Rani, Yusuf, & Khan, 2012).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-10-8-16(11-13-7-9-19-12-13)15(17)14-5-3-2-4-6-14/h2-3,7,9,12,14H,4-6,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVULMPGALQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)